1-(Azetidin-3-yl)piperidin-2-one hydrochloride
Description
Properties
IUPAC Name |
1-(azetidin-3-yl)piperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-4-10(8)7-5-9-6-7;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGCLGUUBBTGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-40-4 | |
| Record name | 1-(azetidin-3-yl)piperidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)piperidin-2-one hydrochloride involves several steps. One common synthetic route includes the reaction of azetidine with piperidinone under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acylation Reactions
The primary amine in the azetidine ring undergoes acylation to form amide derivatives. For example, hydrogen chloride gas treatment in ethanol facilitates the formation of hydrochloride salts, as demonstrated in the synthesis of related azetidine-piperidine hybrids . This method typically involves:
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Reagents : Acetyl chloride, trifluoroacetic anhydride, or hydrogen chloride gas.
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Conditions : Reflux in ethanol (12 hours) at 0°C–60°C.
Alkylation Reactions
The nitrogen atoms in both the azetidine and piperidine rings participate in alkylation. A patent describes alkylation using methylene chloride and sodium bicarbonate, yielding derivatives with modified pharmacological properties . Key steps include:
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Reagents : Alkyl halides (e.g., methyl iodide) or silyl ethers.
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Conditions : Room temperature to 60°C, 12–72 hours under inert atmosphere.
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Workup : Extraction with methylene chloride and drying over MgSO₄ .
Hydrogenation and Hydrogenolysis
Catalytic hydrogenation is employed to remove protective groups or reduce unsaturated bonds. For instance:
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Reagents : Hydrogen gas (40 psi) with palladium hydroxide/carbon catalysts .
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Conditions : 60°C for 72 hours, yielding deprotected amines.
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Efficiency : Quantitative conversion observed via NMR monitoring .
Aza-Michael Addition Reactions
The azetidine ring undergoes aza-Michael additions with heterocyclic amines, forming structurally diverse derivatives. A study reported the following results :
| Amine Reactant | Product | Yield (%) | Conditions |
|---|---|---|---|
| Pyrrolidine | 3-(Pyrrolidin-1-yl)azetidine | 61 | DBU, CH₃CN, 4 hours |
| 3,3-Difluoropyrrolidine | 3-(3,3-Difluoropyrrolidin-1-yl)azetidine | 64 | DBU, CH₃CN, 4 hours |
| Piperidine | 1-(Azetidin-3-yl)piperidine | 75 | DBU, CH₃CN, 4 hours |
These reactions occur under mild conditions, preserving the integrity of the piperidinone moiety .
Substitution Reactions
Nucleophilic substitution at the azetidine nitrogen is facilitated by electrophilic reagents. For example:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₅ClN₂O
- Molecular Weight : 190.67 g/mol
- CAS Number : 1432680-40-4
The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for biological assays and formulations. The azetidine substitution is notable for potentially conferring unique pharmacological properties that differentiate it from structurally similar compounds.
Pharmaceutical Applications
1-(Azetidin-3-yl)piperidin-2-one hydrochloride has been investigated for its potential as a lead compound in the treatment of various central nervous system (CNS) disorders. Preliminary studies suggest that it may exhibit significant biological activity, which could be harnessed in therapeutic contexts.
Potential Therapeutic Areas:
- CNS Disorders : Research indicates that this compound may target specific receptors involved in neuropharmacology, making it a candidate for developing treatments for anxiety, depression, and other mood disorders.
- Analgesics : The compound's interaction with pain pathways suggests potential applications in pain management therapies.
Synthetic Routes and Derivatives
Several synthetic pathways have been developed to produce this compound. These methods allow for the creation of various derivatives that may enhance biological activity or modify pharmacokinetic properties.
Common Synthetic Methods:
- Cyclization Reactions : Utilizing piperidine and azetidine precursors to form the desired structure.
- Functional Group Modifications : Altering functional groups on the piperidinone to improve efficacy or reduce toxicity.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound likely improves water solubility, critical for drug formulation. In contrast, compounds like 1-(3-chlorophenyl)piperazin-2-one hydrochloride may exhibit lower solubility due to aromatic hydrophobicity.
- Molecular Weight: The target compound (~188.66 g/mol) falls within the ideal range for oral bioavailability (200–500 g/mol), whereas bulkier analogs (e.g., with cyclopropyl-oxadiazole groups) may face absorption challenges.
Biological Activity
1-(Azetidin-3-yl)piperidin-2-one hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting central nervous system disorders. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 190.67 g/mol. Its structure features a piperidinone core substituted with an azetidine moiety, which is crucial for its biological activity. The hydrochloride salt form enhances its solubility, making it suitable for various applications in research and industry.
Preliminary studies indicate that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Research suggests that this compound may act as a potential antidepressant by modulating neurotransmitter levels in the brain.
- Cholinesterase Inhibition : The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for Alzheimer's disease treatment .
Biological Activity Data
The following table summarizes the biological activities and findings related to this compound:
Case Study 1: Antidepressant Potential
A study investigated the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting that the compound may influence serotonergic and noradrenergic systems.
Case Study 2: Cholinesterase Inhibition
In vitro assays demonstrated that the compound effectively inhibited both AChE and BChE, with IC50 values lower than those of standard drugs used for Alzheimer's treatment. This highlights its potential as a lead compound for developing new therapies aimed at cognitive disorders .
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from other compounds with similar frameworks. The following table compares its properties with related compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-(Pyrrolidin-3-yl)piperidin-2-one | Pyrrolidine derivative | Potential anxiolytic effects |
| 1-(Tetrahydrofuran-3-yl)piperidine | Tetrahydrofuran derivative | Antimicrobial properties |
| 1-(Morpholin-3-yl)piperidin | Morpholine derivative | Antidepressant activity |
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for the preparation of 1-(Azetidin-3-yl)piperidin-2-one hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization reactions and functional group protection/deprotection strategies. For example, azetidine rings can be introduced via nucleophilic substitution or reductive amination, followed by coupling with piperidin-2-one precursors. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize by-products .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
- Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes. Store in sealed containers away from moisture and heat (recommended storage: 2–8°C in a desiccator) .
Q. How should researchers confirm the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) .
- Elemental Analysis : Verify chloride content via titration or ion chromatography.
- Melting Point : Compare observed values with literature data (±2°C tolerance) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test palladium or nickel catalysts for coupling steps to improve efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for azetidine ring formation, balancing reactivity and solubility .
- In Situ Monitoring : Employ TLC or inline FTIR to track intermediate formation and adjust reaction times .
Q. What strategies mitigate by-product formation during synthesis?
- Methodological Answer :
- Temperature Control : Maintain sub-ambient temperatures (-10°C to 0°C) during sensitive steps (e.g., HCl salt precipitation) to reduce decomposition .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield reactive amines during cyclization .
- Workup Protocols : Extract polar impurities via aqueous washes (e.g., NaHCO3 for acidic by-products) .
Q. How do pH variations affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- Stability Studies : Prepare buffered solutions (pH 3–9) and monitor degradation via HPLC over 24–72 hours.
- Key Findings : The compound is most stable at pH 4–6, with rapid hydrolysis observed in alkaline conditions (pH >8) due to azetidine ring opening .
Q. How can conflicting NMR data be resolved during structural characterization?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton/carbon signals, particularly for overlapping peaks in the azetidine and piperidinone regions .
- Deuterated Solvents : Compare spectra in D2O vs. DMSO-d6 to identify exchangeable protons (e.g., NH or HCl-associated signals) .
- Computational Modeling : Validate assignments using DFT-based chemical shift predictions (e.g., Gaussian or ACD/Labs) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in DMSO, methanol, and water (with sonication at 37°C for 30 minutes).
- Particle Size Analysis : Use dynamic light scattering (DLS) to assess if aggregation affects apparent solubility .
- Literature Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-(azetidin-3-yl)piperazin-2-one hydrochloride) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
